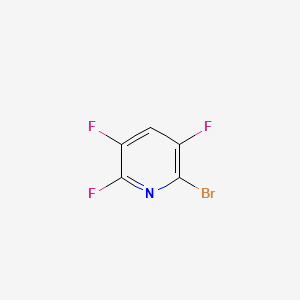

2-Bromo-3,5,6-trifluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOTXPOTRNIDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672328 | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-66-0 | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

2-Bromo-3,5,6-trifluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its function as a versatile synthetic building block. The pyridine core is a common scaffold in numerous biologically active molecules, and the presence of multiple fluorine atoms can enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

The compound is characterized by a bromine atom at the 2-position, which serves as a highly effective reactive handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination of a reactive bromine site and the modulating effects of three fluorine substituents makes this compound a valuable intermediate for constructing complex molecular architectures.[1] It is widely utilized in the development of kinase inhibitors, herbicides, and insecticides, where the fluorinated pyridine moiety is crucial for biological activity and stability.[1]

Section 2: Physicochemical and Spectroscopic Properties

Precise experimental data for several physical properties of this compound are not widely reported in the available literature. The following table summarizes the confirmed and anticipated characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1186194-66-0 | [1][2] |

| Molecular Formula | C₅HBrF₃N | [1][2] |

| Molecular Weight | 211.97 g/mol | [1] |

| Physical Appearance | Data not available. Structurally similar compounds exist as white solids or colorless to yellow liquids.[3][4][5][6] | N/A |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Data not available. Expected to have low solubility in water and good solubility in common organic solvents like THF, Dioxane, and DCM. | N/A |

| Purity | Typically available at ≥95% or 97%. | [1][2] |

| Storage | Store at 2-8°C, sealed and dry.[1] | [1] |

| InChI Key | GTOTXPOTRNIDLC-UHFFFAOYSA-N | [2] |

Anticipated Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to be simple, showing a single signal for the proton at the C4 position. Due to coupling with the adjacent fluorine atoms at C3 and C5, this signal would likely appear as a triplet of triplets in the aromatic region (approximately δ 7.5-8.5 ppm).

-

¹⁹F NMR: Three distinct signals are anticipated, one for each fluorine atom. The signals will exhibit complex splitting patterns due to mutual (F-F) and proton-fluorine (H-F) coupling. The chemical shifts will be indicative of their positions on the electron-deficient pyridine ring.

-

¹³C NMR: Five signals are expected in the aromatic region. The carbon bearing the bromine (C2) would be significantly downfield. The other carbons will show characteristic C-F coupling constants (J-coupling), which are invaluable for definitive structural assignment.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles:

-

Electron-Deficient Ring: The pyridine nitrogen and the three strongly electron-withdrawing fluorine atoms render the aromatic ring electron-deficient. This enhances the electrophilicity of the carbon atoms, particularly the C-Br bond.

-

Versatile Leaving Group: The bromide at the 2-position is an excellent leaving group, making it an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7] These reactions allow for the efficient introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.

The ability to perform selective cross-coupling reactions makes this compound a key intermediate for building diverse libraries of complex molecules for screening in drug discovery and agrochemical development programs.[1][7]

Section 4: Experimental Protocols

The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation utilizing this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[8]

-

Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.[8] The organic solvent solubilizes the pyridine substrate and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

-

Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[9] Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[9]

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Inerting the System: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the experimental workflow.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1186194-66-0) was not available in the searched resources. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to related bromo- and fluoro-pyridine derivatives.

General Hazard Profile (Based on Analogs):

-

Acute Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[10][11][12][13][14]

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][10][11][12]

-

Respiratory Irritation: May cause respiratory irritation.[11][13]

Recommended Handling Procedures:

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This safety information is based on structurally similar compounds. The user is REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before any handling or use of this compound.

Section 6: References

-

LookChem. (n.d.). Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

-

Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

Guram, A. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]

-

Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1186194-66-0 [sigmaaldrich.com]

- 3. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]

2-Bromo-3,5,6-trifluoropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal building block in modern medicinal and agrochemical research. The unique arrangement of a reactive bromine atom and multiple electron-withdrawing fluorine atoms on an already electron-deficient pyridine core imparts a distinct and versatile reactivity profile. This document delves into the compound's physicochemical properties, spectroscopic signatures, and its utility in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to illustrate its practical application, offering researchers a foundational understanding for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with the pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, the resulting fluorinated pyridines become highly sought-after intermediates.[3] this compound (CAS No. 1186194-66-0) exemplifies this class of reagents.[4] Its structure is engineered for sequential, regioselective functionalization. The bromine atom at the C2 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while the highly activated C-F bonds are primed for nucleophilic displacement. This dual reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the development of kinase inhibitors, targeted therapies, and next-generation agrochemicals.[5]

Physicochemical and Spectroscopic Profile

Core Properties

A summary of the essential physicochemical properties of this compound is presented below. These data are critical for experimental design, safety assessment, and quality control.

| Property | Value | Source(s) |

| CAS Number | 1186194-66-0 | [4] |

| Molecular Formula | C₅HBrF₃N | [4][5] |

| Molecular Weight | 211.97 g/mol | [4][5] |

| Typical Purity | ≥97% | [4][5] |

| Appearance | Varies; often a liquid or low-melting solid | General Knowledge |

| Storage | 2-8°C, sealed, under dry, inert atmosphere | [5] |

Spectroscopic Characterization: A Predictive Analysis

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a highly confident prediction of its key spectroscopic features.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The most striking feature is the complete absence of signals in the proton NMR spectrum, as all hydrogen atoms on the pyridine ring have been substituted. This serves as a rapid purity check.

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Three distinct signals are expected, corresponding to the fluorine atoms at the C3, C5, and C6 positions. Each signal will exhibit complex splitting patterns (doublets of doublets, or triplets of doublets) due to coupling between the different fluorine nuclei (²JFF, ³JFF, ⁴JFF).

-

¹³C NMR: Five signals are predicted for the five distinct carbon atoms of the pyridine ring. Each carbon signal will be split into a doublet or more complex multiplet due to one-bond and two-bond C-F coupling (¹JCF, ²JCF), with ¹JCF values typically being very large ( >200 Hz). The carbon bearing the bromine atom (C2) will appear at a characteristically downfield shift.

-

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), two peaks of nearly equal intensity will be observed at m/z values corresponding to [M]⁺ and [M+2]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands in the 1000-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. Aromatic C=N and C=C stretching vibrations of the pyridine ring will also be present in the 1400-1600 cm⁻¹ range.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is governed by two orthogonal modes of reactivity: palladium-catalyzed cross-coupling at the C2-Br bond and nucleophilic aromatic substitution at the C-F bonds.

Caption: Core reactivity pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is the primary site for oxidative addition to a Palladium(0) catalyst, initiating widely used cross-coupling cycles. This selectivity is reliable, as C-F bonds are generally unreactive under these conditions.

The Suzuki-Miyaura reaction is a robust method for installing new carbon substituents (aryl, heteroaryl, alkyl) at the C2 position.[6][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation with an organoboron species, and reductive elimination.[8]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is a powerful tool for synthesizing substituted 2-aminopyridines, which are prevalent motifs in pharmaceuticals.[9][10] The mechanism is analogous to the Suzuki coupling, but involves an amine and a strong base to generate the palladium-amido intermediate necessary for reductive elimination.[9][11]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The three fluorine atoms and the ring nitrogen act as powerful electron-withdrawing groups, making the pyridine ring highly electron-deficient and susceptible to nucleophilic attack.[1] This enables the SNAr reaction, where a nucleophile replaces one of the fluorine atoms.[12][13]

-

Regioselectivity: The positions ortho (C3, C5) and para (C6) to the ring nitrogen are the most activated. In polyfluorinated pyridines, substitution typically occurs at the C4 (para) position if available. For this compound, the C6 position is para to the nitrogen and is a likely site for substitution. The C3 and C5 positions are also activated. The precise outcome can depend on the nucleophile and reaction conditions.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[14] The nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] In the second, typically fast step, the fluoride ion is eliminated, restoring aromaticity.[15] The high electronegativity of fluorine makes the carbon center highly electrophilic and stabilizes the intermediate, which is why C-F bonds are often more labile in SNAr than C-Br bonds, despite the C-F bond being stronger.[12]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols: A Practical Guide

Disclaimer: These protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Suzuki-Miyaura Coupling of this compound

-

Objective: To synthesize 2-Aryl-3,5,6-trifluoropyridine.

-

Rationale: This protocol uses a standard palladium catalyst and ligand combination with a carbonate base, which is effective for a wide range of arylboronic acids. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be sufficiently degassed via sparging with an inert gas or freeze-pump-thaw cycles.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Protocol: Buchwald-Hartwig Amination of this compound

-

Objective: To synthesize a 2-(Dialkylamino)-3,5,6-trifluoropyridine.

-

Rationale: This protocol employs a strong, non-nucleophilic base (NaOt-Bu) to deprotonate the amine or the initial palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[16] A specialized phosphine ligand is often required to promote the reductive elimination step.

-

Methodology:

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOt-Bu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4-5 mol%) to a Schlenk flask.

-

Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the desired secondary amine (1.2 eq).

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[16]

-

Safety and Handling

-

Hazard Identification: While a specific safety data sheet (SDS) for this compound must be consulted, related brominated and fluorinated pyridines are classified as hazardous.[17] Potential hazards include:

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is defined by the strategic placement of its halogen substituents. It offers a reliable platform for building molecular complexity through two distinct and highly selective chemical transformations: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bonds. A thorough understanding of these reaction pathways, coupled with careful experimental execution, enables researchers in pharmaceutical and agrochemical development to efficiently access novel and diverse chemical matter.

References

- 2-bromo-3, 5, 6-trifluoropyridine, min 97%, 1 gram. (n.d.). [Source not explicitly named].

- This compound. (n.d.). MySkinRecipes.

- 1211521-13-9 | 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine. (n.d.). ChemScene.

- This compound | C5HBrF3N | CID 45790725. (n.d.). PubChem.

- 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0. (n.d.). Sigma-Aldrich.

- 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. (n.d.). Benchchem.

- Exploring Synthesis Pathways: The Versatility of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). [Source not explicitly named].

- Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. (n.d.). lookchem.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.

- Safety Data Sheet. (2025, March 31). MedchemExpress.com.

- 2-Bromo-5-(trifluoromethoxy)pyridine Safety Data Sheet. (2020, August 7). Synquest Labs.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [Source not explicitly named].

- SAFETY DATA SHEET. (2024, March 30). [Source not explicitly named].

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.

- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.

- Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). [Source not explicitly named].

- Nucleophilic Aromatic Substitution. (2018, August 7). YouTube.

- 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.

- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021, March 16). YouTube.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.

- 5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. (2026, January 1). [Source not explicitly named].

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide. (n.d.). Benchchem.

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. marketreportanalytics.com [marketreportanalytics.com]

- 3. innospk.com [innospk.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

- 20. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine (CAS: 1186194-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple fluorine atoms and a reactive bromine substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The trifluorinated pyridine core is a key pharmacophore in various biologically active molecules, and the bromo group provides a handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be used as a guide, with experimental verification recommended.

| Property | Value | Source |

| CAS Number | 1186194-66-0 | [3] |

| Molecular Formula | C₅HBrF₃N | [3] |

| Molecular Weight | 211.97 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 160.5±35.0 °C (Predicted) | [4] |

| Density | 1.901±0.06 g/cm³ (Predicted) | [4] |

| pKa | -9.72±0.20 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere | [1][4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed literature, its preparation can be envisaged through established methods for the synthesis of polyhalogenated pyridines. A plausible route involves the diazotization of 3,5,6-trifluoropyridin-2-amine followed by a Sandmeyer-type bromination.

Hypothetical Synthesis Workflow

Sources

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2-Bromo-3,5,6-trifluoropyridine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3,5,6-trifluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its utility as a versatile building block stems from the strategic placement of bromine and fluorine substituents, which allows for selective functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the available physicochemical data for this compound, addresses the current gap in experimentally determined boiling point data, and presents a detailed protocol for its empirical determination. We will delve into the underlying principles governing the boiling points of halogenated heterocycles and offer a robust experimental design for researchers requiring this critical physical constant for process scale-up, purification, and regulatory documentation.

Introduction: The Synthetic Versatility of this compound

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of halogen atoms onto this ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, in particular, serves as a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1] The bromine atom at the 2-position acts as a versatile handle for metal-catalyzed cross-coupling reactions, while the fluorine atoms enhance biological activity and stability.[1][2]

Physicochemical Properties and Data for Structurally Related Analogs

While an experimental boiling point for this compound is not published, we can infer an approximate range by examining the properties of structurally similar compounds. The interplay of molecular weight, polarity, and intermolecular forces (dipole-dipole interactions, London dispersion forces) dictates the boiling point. The presence of a heavy bromine atom and multiple electronegative fluorine atoms suggests that this compound is a relatively high-boiling liquid at atmospheric pressure.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| This compound | C₅HBrF₃N | 211.97 | Not Reported | The subject of this guide.[1] |

| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | C₆H₂BrF₄N | 243.98 | 153.1 ± 35.0 (Predicted) | A structurally related compound with a trifluoromethyl group instead of three fluorine atoms. The boiling point is a computational prediction.[3][4][5] |

| 2-Bromo-3-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Not Reported (Melting Point: 37-41 °C) | This is a solid at room temperature, indicating strong intermolecular forces.[6] |

| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Not Reported (Melting Point: 48-52 °C) | Also a solid at room temperature. |

| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 260.44 | Not Reported | A heavier, more highly halogenated analog.[7] |

The data from these related compounds, particularly the predicted boiling point of a trifluoromethyl analog, suggest that the boiling point of this compound likely falls in the range of 140-180 °C at standard atmospheric pressure. However, computational predictions can have significant error margins, making experimental verification essential.

Synthesis and Purification Considerations

A common synthetic route to related fluorinated pyridines involves diazotization of an aminopyridine precursor followed by a fluorination reaction, and subsequent bromination.[8][9] Purification of the final product, this compound, would typically involve extraction and column chromatography.[10] For larger quantities or to achieve high purity, vacuum distillation is the preferred method. A reliable boiling point is critical for designing an effective distillation protocol.

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated fluoropyridine, highlighting the stage where boiling point determination is crucial.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol for Boiling Point Determination

Given the likely boiling point of this compound, the Thiele tube method is a suitable and material-sparing technique for its determination.[11] This method relies on the principle that at a liquid's boiling point, its vapor pressure equals the surrounding atmospheric pressure.[12]

4.1. Materials and Equipment

-

This compound (high purity sample)

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 250 °C range)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm) or Durham tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or micro-heater

-

Safety glasses and appropriate personal protective equipment (PPE)

4.2. Step-by-Step Procedure

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is level with the thermometer bulb. The rubber band should be positioned well above the level of the heating oil to prevent degradation.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the center of the main body of the tube. The heating oil should cover the sample but remain below the rubber band.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater. The design of the Thiele tube will ensure even heat distribution through convection of the oil.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the vapor pressure of the sample will increase, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The exact moment that the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

-

Repeatability: Allow the apparatus to cool sufficiently and repeat the measurement at least two more times to ensure the result is reproducible.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.

Caption: Flowchart of the Thiele tube boiling point determination method.

Conclusion and Future Work

While a definitive experimental boiling point for this compound is not currently available in the literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The physicochemical properties of related analogs suggest a boiling point in the range of 140-180 °C. The Thiele tube method offers a reliable and material-efficient means of verifying this prediction. The determination of this fundamental physical constant is a critical step in enabling the wider use of this compound in process chemistry and drug discovery, facilitating more efficient purification, safer handling, and comprehensive characterization of this important synthetic intermediate. It is recommended that researchers working with this compound perform this measurement and contribute the data to the public domain to benefit the wider scientific community.

References

-

This compound | C5HBrF3N | CID 45790725. PubChem. [Link]

-

2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237. PubChem. [Link]

-

2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5. LookChem. [Link]

- Preparation method of fluoropyridine compounds.

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Boiling Point Determination (Repaired) | PDF. Scribd. [Link]

-

BOILING POINT DETERMINATION. University of Toronto. [Link]

-

Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. YouTube. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Determination of melting and boiling points. SlideShare. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 4. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE CAS#: 1159512-38-5 [m.chemicalbook.com]

- 5. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5 [chemicalbook.com]

- 6. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]

- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 10. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Handling, and Synthetic Context

This guide provides an in-depth analysis of 2-Bromo-3,5,6-trifluoropyridine, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, safe handling protocols, and its role in synthetic applications. While a definitive experimental melting point is not widely reported in commercial or academic literature, this guide offers a comprehensive overview of available data and contextualizes its significance for laboratory applications.

Executive Summary: The Synthetic Value of a Polyhalogenated Pyridine

This compound is a highly functionalized heterocyclic compound. Its utility in organic synthesis stems from the presence of multiple reactive sites. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the trifluorinated pyridine ring offers unique electronic properties and metabolic stability to target molecules, a desirable feature in the design of novel bioactive compounds. This guide will delve into the known characteristics of this compound and provide expert insights into its practical application.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. While some experimental data for this compound is limited, a summary of its known attributes is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅HBrF₃N | [1] |

| Molecular Weight | 211.97 g/mol | [1] |

| CAS Number | 1186194-66-0 | [1] |

| Melting Point | Not available | N/A |

| Appearance | Data not available | N/A |

| Storage | 2-8°C, sealed, dry | [1] |

It is noteworthy that the melting points of structurally similar compounds have been reported. For instance, 2-Bromo-3-(trifluoromethyl)pyridine has a melting point in the range of 37-43°C[2], while 2-Bromo-6-(trifluoromethyl)pyridine melts at 48-52°C[3]. These values, however, should not be extrapolated to this compound due to the significant influence of fluorine substitution on crystal lattice interactions and, consequently, the melting point.

The Challenge of an Unreported Melting Point

The absence of a reported melting point in major chemical databases and supplier specifications suggests that this compound may exist as a liquid at room temperature or that its solid form has not been extensively characterized in publicly available literature. For researchers synthesizing or acquiring this compound, an experimental determination of its melting point is a critical first step in its characterization.

Protocol for Experimental Melting Point Determination

For a novel or uncharacterized compound, a standard and reliable method for melting point determination is essential.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate of 1-2°C per minute when the temperature is about 15-20°C below the estimated melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). A narrow melting range (typically < 2°C) is indicative of a pure compound.

Caption: Workflow for experimental melting point determination.

Safety, Handling, and Storage

Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, assuming it to be hazardous. The safety protocols for similar halogenated pyridines should be adopted.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Caption: Key pillars of the safe handling protocol for this compound.

Synthetic Applications and Mechanistic Considerations

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[1] Its utility is primarily centered around the reactivity of the C-Br bond.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, making it highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynylpyridines.

The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Role in Drug Discovery

Fluorinated pyridines are prevalent motifs in many bioactive molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a building block for introducing this highly desirable scaffold into potential drug candidates, such as kinase inhibitors and other targeted therapies.[1]

Conclusion

This compound is a synthetically important, yet physically under-characterized, building block. While its melting point remains to be definitively reported in the public domain, its value in the synthesis of complex, fluorinated molecules for drug discovery and agrochemical development is clear. This guide provides a comprehensive overview of the available data and outlines best practices for its handling and characterization. It is essential for researchers to proceed with caution, adhering to stringent safety protocols, and to perform thorough characterization, including melting point determination, upon receiving or synthesizing this compound.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

2-Bromo-3,5,6-trifluoropyridine solubility data

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3,5,6-trifluoropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its utility in creating complex, biologically active molecules, such as kinase inhibitors, is of significant interest to the drug development community.[1][2] A compound's therapeutic efficacy and its viability for formulation are fundamentally linked to its solubility, a critical physicochemical parameter that governs bioavailability, processability, and formulation strategies.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While experimental solubility data for this specific compound is not widely published, this document outlines the foundational principles influencing its solubility and presents a detailed, industry-standard protocol for its empirical determination.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a molecule can significantly enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6] this compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the fluorine substituents modulate the electronic properties and conformation of the pyridine ring.[1][4][7]

Understanding the solubility of such a key intermediate is not merely an academic exercise. It is a critical step in:

-

Drug Discovery: Ensuring sufficient solubility in assay buffers is essential for accurate high-throughput screening (HTS) and the generation of reliable structure-activity relationship (SAR) data.[8]

-

Process Chemistry: Solubility in various organic solvents dictates the choice of reaction media, purification strategies (e.g., crystallization), and overall process efficiency.

-

Formulation Development: For an active pharmaceutical ingredient (API), poor aqueous solubility is a major hurdle that can lead to low and variable oral bioavailability, complicating clinical development.[3][9] According to the Biopharmaceutical Classification System (BCS), solubility is a primary determinant in classifying a drug and predicting its in vivo performance.[3][10]

Physicochemical Profile and Solubility Prediction

A thorough understanding of a compound's intrinsic properties is the first step in assessing its solubility. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅BrF₃N | [1][11] |

| Molecular Weight | 211.97 g/mol | [1] |

| CAS Number | 1186194-66-0 | [1] |

| Predicted pKa | Data not available | N/A |

| Predicted logP | Data not available | N/A |

| Experimental Solubility | Data not publicly available | N/A |

Causality Behind Expected Solubility: The molecular structure of this compound—a pyridine ring heavily substituted with electronegative halogens—strongly suggests low aqueous solubility and higher solubility in organic solvents. The three fluorine atoms and the bromine atom are electron-withdrawing and contribute to the compound's lipophilicity ("fat-loving") nature. This characteristic is often desirable in drug candidates designed to cross cellular membranes but presents a significant challenge for developing aqueous-based formulations.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, an empirical determination of solubility is necessary. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies like the WHO and ICH for BCS classification.[12][13][14] This method establishes the equilibrium between the undissolved solid and a saturated solution at a specific temperature.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the validated workflow for determining the equilibrium solubility of a compound like this compound.

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Reagents:

-

This compound (solid form)

-

Calibrated analytical balance

-

Vials (e.g., 4 mL glass vials with screw caps)

-

Constant temperature shaker/incubator (set to 37 ± 1 °C)

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Aqueous buffers: pH 1.2, 4.5, 6.8 (and other relevant media)

-

Organic solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Step 2.1: Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be ~5 mg of compound per 1 mL of solvent.

-

Step 2.2: Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 6.8 buffer) to the vial. Prepare a minimum of three replicates for each solvent condition.[14]

-

Step 2.3: Equilibration: Securely cap the vials and place them in a shaker incubating at a constant temperature (37 °C for biorelevance).[13][15] Agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

-

Step 2.4: Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be done via:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the suspension into a syringe and filter it through a chemically compatible, low-adsorption syringe filter (e.g., PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any binding sites on the filter.

-

-

Step 2.5: Analysis:

-

Prepare a calibration curve by making serial dilutions of a stock solution of the compound (prepared in an organic solvent like DMSO or acetonitrile) in the mobile phase.

-

Dilute the saturated supernatant with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples and standards via a validated HPLC-UV method.[8][16] The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

-

Step 2.6: Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The final result is reported in mg/mL or µg/mL.

Conclusion and Future Directions

While this compound is a compound of high interest, a comprehensive public dataset on its solubility is lacking. This guide provides the theoretical context and a robust, actionable experimental framework for researchers to generate this critical data. The shake-flask method described herein represents the industry-standard approach, ensuring that the data generated is reliable, reproducible, and suitable for critical decision-making in drug discovery and development pipelines. Accurate solubility data will empower scientists to optimize reaction conditions, design more effective screening assays, and develop viable formulations, ultimately accelerating the translation of novel chemical entities from the laboratory to the clinic.

References

-

BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. (n.d.). Lookchem. Retrieved from [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

2-Bromo-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Retrieved from [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. (2019). World Health Organization (WHO). Retrieved from [Link]

-

Exploring Synthesis Pathways: The Versatility of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Bromo-2-(Trifluoromethyl)Pyridine Market Expansion: Growth Outlook 2025-2033. (2026). LinkedIn. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-Bromo-3,5-difluoropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Brown, D. G., & Wobst, P. (2021). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. benchchem.com [benchchem.com]

- 5. marketreportanalytics.com [marketreportanalytics.com]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 11. This compound | C5HBrF3N | CID 45790725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 14. who.int [who.int]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3,5,6-trifluoropyridine

Introduction

2-Bromo-3,5,6-trifluoropyridine is a highly functionalized heterocyclic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and multiple fluorine substituents on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry for the development of targeted therapies such as kinase inhibitors.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug development and other advanced applications.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage data from analogous halogenated pyridines to provide a detailed, predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar complex molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the structure of this compound and the numbering of its constituent atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (or the use of polarization transfer techniques like DEPT) will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short. The wide chemical shift range of ¹⁹F NMR requires a large spectral width.[2][3]

-

2D NMR (Optional but Recommended): For unambiguous assignments, consider acquiring 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HOESY/NOESY (¹H-¹⁹F) to establish through-bond and through-space connectivities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the C4 position.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.5 - 8.5 | ddd (doublet of doublet of doublets) | J(H,F) | H4 |

Interpretation of the ¹H NMR Spectrum:

The single proton at the C4 position will be coupled to the three fluorine atoms. The magnitude of the coupling constants (J-values) will depend on the number of bonds separating the interacting nuclei.

-

³J(H4-F3): A three-bond coupling to the fluorine at C3 is expected.

-

³J(H4-F5): A three-bond coupling to the fluorine at C5 is also anticipated.

-

⁴J(H4-F6): A smaller four-bond coupling to the fluorine at C6 may also be observed.

The resulting signal will appear as a complex multiplet, likely a doublet of doublet of doublets, assuming all three couplings are resolved. The chemical shift will be downfield due to the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit five distinct signals, each corresponding to a carbon atom in the pyridine ring. Each signal will be split into a multiplet due to coupling with the fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~100 - 110 | d | ¹J(C-Br) | C2 |

| ~145 - 155 | ddd | ¹J(C-F), ²J(C-F), ³J(C-F) | C3 |

| ~115 - 125 | ddd | ²J(C-F), ²J(C-F), ³J(C-F) | C4 |

| ~140 - 150 | ddd | ¹J(C-F), ²J(C-F), ³J(C-F) | C5 |

| ~150 - 160 | ddd | ¹J(C-F), ²J(C-F), ²J(C-F) | C6 |

Interpretation of the ¹³C NMR Spectrum:

The interpretation of the ¹³C NMR spectrum of a fluorinated compound is highly informative due to the large C-F coupling constants.

-

¹J(C-F): Carbons directly bonded to fluorine (C3, C5, C6) will exhibit large one-bond coupling constants, typically in the range of 200-300 Hz. These large couplings are a definitive indicator of a direct C-F bond.

-

²J(C-F) and ³J(C-F): Smaller two- and three-bond couplings will also be observed, providing valuable information about the connectivity of the carbon skeleton.

-

Chemical Shifts: The chemical shifts of the carbon atoms will be significantly influenced by the electronegativity of the attached substituents. Carbons bonded to fluorine will be shifted downfield. The carbon bearing the bromine (C2) will also be influenced, though typically to a lesser extent than fluorine.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the non-equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -110 to -130 | m | J(F,F), J(F,H) | F3 |

| -140 to -160 | m | J(F,F), J(F,H) | F5 |

| -90 to -110 | m | J(F,F) | F6 |

Interpretation of the ¹⁹F NMR Spectrum:

¹⁹F NMR is particularly sensitive to the electronic environment, and the wide chemical shift range allows for excellent signal dispersion.[2][3]

-

Chemical Shifts: The chemical shifts of the fluorine atoms are highly dependent on their position on the pyridine ring and the nature of the adjacent substituents.

-

F-F Coupling: The fluorine atoms will couple with each other, giving rise to complex multiplets. The magnitude of the F-F coupling constants depends on the number of intervening bonds and the spatial relationship between the coupled nuclei.

-

F-H Coupling: The fluorine atoms at C3 and C5 will also couple to the proton at C4, further splitting their signals.

Caption: A typical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For more detailed fragmentation analysis, electron ionization (EI) can be used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

Data Acquisition: Acquire a full scan mass spectrum in positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information.

Predicted Mass Spectral Data

| m/z (relative abundance) | Interpretation |

| [M]+• and [M+2]+• (approx. 1:1 ratio) | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom. |

| [M-Br]+ | Fragment ion corresponding to the loss of a bromine atom. |

| [M-F]+ | Fragment ion corresponding to the loss of a fluorine atom. |

Interpretation of the Mass Spectrum:

The most prominent feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry will allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₅HBrF₃N).

Caption: Fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) with an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull (if solid).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretching |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1300 - 1000 | Strong | C-F stretching |

| < 800 | Medium-Strong | C-Br stretching and ring bending modes |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations. These bands are typically found in the region of 1300-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A weak C-H stretching band for the single aromatic proton is expected around 3100-3000 cm⁻¹. The C-Br stretching vibration will be found at lower wavenumbers, typically below 800 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary pieces of structural information. This guide has outlined the expected spectral features based on fundamental principles and data from analogous compounds. By following the described experimental protocols and interpretative strategies, researchers can confidently elucidate the structure and purity of this important synthetic building block, ensuring its quality and suitability for applications in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

ACS Publications. (n.d.). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

NIH. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

1H NMR Analysis of 2-Bromo-3,5,6-trifluoropyridine: From First Principles to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-3,5,6-trifluoropyridine, a key building block in pharmaceutical and agrochemical synthesis.[1] We will deconstruct the theoretical underpinnings that govern the spectrum of this unique molecule, focusing on the profound influence of its halogen substituents. This guide moves beyond simple data reporting to explain the causality behind the observed spectral characteristics, offering field-proven insights into experimental design, data acquisition, and interpretation. Detailed protocols, data tables, and explanatory diagrams are provided to serve as a self-validating system for researchers engaged in the characterization of complex fluorinated heterocycles.

Introduction: The Structural Significance of a Polysubstituted Pyridine

This compound is a valuable heterocyclic intermediate, prized for its reactive sites that allow for selective cross-coupling and nucleophilic substitution reactions.[1] Its utility in creating kinase inhibitors, targeted therapies, and next-generation agrochemicals makes its unambiguous structural verification paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the molecule's polysubstituted and heavily fluorinated nature presents a unique interpretive challenge that, when understood, provides a masterclass in NMR principles. This guide will illuminate the analysis of its sole proton, H-4, whose signal is a rich source of structural information.

Theoretical Framework: Decoding the Influences on the H-4 Proton

The ¹H NMR spectrum is governed by three primary factors: chemical shift, integration, and spin-spin coupling (multiplicity).[3][4] For this compound, the latter two are straightforward: the integration will correspond to a single proton, and its multiplicity will be determined by its neighbors. The core of the analysis lies in understanding the chemical shift and the complex coupling patterns introduced by the fluorine atoms.

Chemical Shift: The Impact of a Halogen-Rich Environment